[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride
Description
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride: is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
[2-(methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S.ClH/c1-9-3-6-7-5(2-8)4-10-6;/h4,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXHDZRRGUJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride typically involves the reaction of thiazole derivatives with methoxymethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the methoxymethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex thiazole derivatives . It is also employed in various organic synthesis reactions to study the reactivity and properties of thiazole compounds .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties . It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development . Its derivatives are studied for their pharmacological activities and potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials . It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
[2-(Methoxymethyl)-1,3-thiazol-5-yl]methanol: This compound has a similar structure but differs in the position of the methoxymethyl group.
Thiazole derivatives: Other thiazole derivatives with different substituents may exhibit similar biological activities.
Uniqueness: The uniqueness of [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride is a thiazole derivative known for its potential biological activities, including antimicrobial and antifungal properties. The thiazole ring structure is associated with various bioactive compounds, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
The compound has the molecular formula C₆H₁₀ClNO₂S and a molecular weight of 195.67 g/mol. Its structure includes a thiazole ring substituted with methoxymethyl and hydroxymethyl groups, which may enhance its solubility and biological activity.
The biological activity of this compound is attributed to its interaction with various biological targets. Studies suggest that it may inhibit bacterial growth by interfering with DNA replication processes or by disrupting cell membrane integrity. The presence of the thiazole ring is crucial for these interactions, as similar compounds have shown efficacy against various pathogens.
Biological Activity Studies
Research on this compound has demonstrated several key biological activities:
1. Antimicrobial Activity
- In vitro Studies : The compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, it showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
2. Antifungal Properties
- The compound has been evaluated for its antifungal activity against various fungal strains. Initial findings indicate that it may inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
3. Anticancer Potential
- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Thiazole ring with thiol group | Antimicrobial, anticancer |
| 5-Methylthiazole | Methylated thiazole | Antimicrobial |
| 2-Aminothiazole | Amino group on thiazole | Antimicrobial |
| 4-Thiazolidinone | Thiazole ring with additional nitrogen | Antidiabetic |
The methoxymethyl modification in this compound enhances its solubility and may broaden its spectrum of biological activity compared to similar compounds.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound had a significant inhibitory effect, demonstrating potential as an alternative treatment option in antibiotic resistance scenarios.
Case Study 2: Anticancer Activity
In vitro assays were performed on HeLa cells to assess cytotoxicity. The compound exhibited IC50 values indicating promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications.
Q & A
Basic: What are the established synthetic pathways for [2-(Methoxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride?
The synthesis typically involves two stages: (1) thiazole ring formation and (2) functional group modification .
- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 8–12 hours) is a common method .
- Methoxymethyl introduction : Alkylation or nucleophilic substitution reactions are employed to attach the methoxymethyl group to the thiazole ring.
- Hydrochloride salt formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol), followed by recrystallization to enhance purity .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : For absolute configuration determination, SHELXL (via SHELX suite) is widely used for refinement, especially with high-resolution data .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxymethyl at C2, methanol at C4). DEPT-135 and 2D experiments (COSY, HSQC) resolve coupling patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ peak at m/z 159.05867) .
Basic: How is purity assessed, and what stability considerations apply?
- Chromatographic methods :
- Stability : The hydrochloride salt improves stability, but hygroscopicity requires storage in desiccators. Solubility in methanol is limited (~5 mg/mL); DMSO is preferred for biological assays .
Advanced: How can reaction conditions be optimized for thiazole ring formation?
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and improve yields .
- Solvent selection : Ethanol or THF enhances cyclization efficiency compared to DMF due to lower polarity .
- Real-time monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize byproducts .
Advanced: What computational strategies model this compound’s interactions with biological targets?
- Molecular docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., kinases) using the compound’s 3D structure (generated via Gaussian09) .
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity data to guide analog design .
Advanced: How to resolve contradictions in spectroscopic or chromatographic data?
- Cross-validation : Combine NMR (for functional groups) with X-ray data (for spatial arrangement) to confirm structural assignments .
- Spiking experiments : Co-inject with a known standard in HPLC to verify retention time consistency .
- Dynamic light scattering (DLS) : Detect aggregates in solution that may skew UV-Vis or NMR readings .
Advanced: What strategies improve HPLC method development for quantification?
- Column chemistry : Chiral columns (e.g., Chiralpak IA) separate enantiomers if present; monolithic columns (Chromolith®) enhance throughput .
- Mobile phase pH : Adjust to 2.5–3.0 (using formic acid) to suppress silanol interactions and sharpen peaks .
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and inter-day precision (%RSD < 2) per ICH guidelines .
Advanced: What mechanistic insights govern hydrochloride salt formation?
- Protonation sites : The thiazole nitrogen or methanol oxygen may act as proton acceptors. FTIR (N-H stretch at ~2500 cm⁻¹) and H NMR (downfield shift of NH) identify protonation .
- Crystallography : Single-crystal XRD reveals counterion arrangement and hydrogen-bonding networks (e.g., Cl⁻…H-O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
